bis[(1-methyl-1H-pyrazol-5-yl)methyl]amine
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Overview
Description
Bis[(1-methyl-1H-pyrazol-5-yl)methyl]amine: is a heterocyclic compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a unique structure with two pyrazole rings connected through a central amine group, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions:
One-Pot Pseudo Three-Component Reactions: This method involves the reaction of two equivalents of 3-methyl-5-pyrazolone derivatives with one equivalent of aldehydes.
One-Pot Pseudo Five-Component Reactions: This approach involves the reaction of two equivalents of β-keto esters, two equivalents of hydrazines, and one equivalent of aldehydes.
Industrial Production Methods: Industrial production methods for bis[(1-methyl-1H-pyrazol-5-yl)methyl]amine are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazole oxides, while reduction may produce reduced pyrazole derivatives .
Scientific Research Applications
Chemistry:
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology and Medicine:
Anticancer Activity: Some derivatives of this compound have shown cytotoxic activity against various cancer cell lines.
Antioxidant Properties: The compound exhibits radical scavenging activity, making it useful in studies related to oxidative stress.
Industry:
Mechanism of Action
The mechanism of action of bis[(1-methyl-1H-pyrazol-5-yl)methyl]amine involves its interaction with various molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells through the p53-mediated pathway . The compound’s antioxidant properties are linked to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
Bis(pyrazolyl)methane: Similar in structure but lacks the central amine group.
1-Methyl-5-amino-pyrazole: A simpler derivative with only one pyrazole ring and an amino group.
Uniqueness: Bis[(1-methyl-1H-pyrazol-5-yl)methyl]amine is unique due to its dual pyrazole rings connected through an amine group, which imparts distinct chemical and biological properties.
Biological Activity
Bis[(1-methyl-1H-pyrazol-5-yl)methyl]amine, a compound featuring pyrazole moieties, has garnered attention for its diverse biological activities. Pyrazole derivatives are known for their pharmacological significance, including anti-inflammatory, anticancer, and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.
Chemical Structure
The structure of this compound can be represented as follows:
This compound consists of two 1-methyl-1H-pyrazol-5-yl groups attached to a central amine.
Biological Activity Overview
The biological activity of this compound is primarily attributed to its interactions with various biological targets. Research indicates that pyrazole derivatives can exhibit:
- Antimicrobial Activity : Several studies have demonstrated that pyrazole derivatives possess significant antibacterial and antifungal properties.
- Anticancer Properties : Pyrazole compounds have shown potential in inhibiting cancer cell proliferation across various cell lines.
- Anti-inflammatory Effects : The anti-inflammatory potential of pyrazole derivatives has been explored in numerous studies.
Antimicrobial Activity
Research focusing on the antimicrobial properties of this compound reveals promising results:
Compound | Target Organism | Activity Type | EC50/MIC (mg/L) |
---|---|---|---|
7f | Valsa mali | Antifungal | 0.64 |
7b | Pseudomonas syringae pv. actinidiae | Antibacterial | 1.56 |
In vitro assays have shown that compound 7f exhibits potent antifungal activity against Valsa mali, outperforming traditional antifungal agents like allicin, while compound 7b demonstrated notable antibacterial activity against Pseudomonas syringae .
Anticancer Activity
The anticancer potential of this compound has been evaluated in various cancer cell lines. Table 2 summarizes the findings from several studies:
Study Reference | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Wei et al. | A549 | 26 | Induction of apoptosis |
Xia et al. | NCI-H460 | 49.85 | Growth inhibition and autophagy |
Bouabdallah et al. | Hep-2 | 3.25 | Cytotoxicity through cell cycle arrest |
These studies indicate that pyrazole derivatives can effectively inhibit tumor growth and induce apoptosis in cancer cells .
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : Pyrazole derivatives can inhibit key enzymes involved in cellular processes, leading to reduced cell proliferation.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds may induce oxidative stress in microbial cells, contributing to their antimicrobial effects .
- Cell Cycle Arrest : In cancer cells, pyrazole derivatives may induce cell cycle arrest, thereby preventing further proliferation .
Case Studies
Several case studies highlight the effectiveness of this compound and its derivatives:
Case Study 1: Antifungal Efficacy
In a study evaluating the efficacy of compound 7f against Valsa mali, it was found to induce hyphal shrinkage and collapse, leading to significant antifungal activity at low concentrations .
Case Study 2: Anticancer Properties
Another investigation assessed the cytotoxic effects of pyrazole derivatives on various cancer cell lines, revealing that compounds led to significant apoptosis and growth inhibition .
Properties
Molecular Formula |
C10H16ClN5 |
---|---|
Molecular Weight |
241.72 g/mol |
IUPAC Name |
1-(2-methylpyrazol-3-yl)-N-[(2-methylpyrazol-3-yl)methyl]methanamine;hydrochloride |
InChI |
InChI=1S/C10H15N5.ClH/c1-14-9(3-5-12-14)7-11-8-10-4-6-13-15(10)2;/h3-6,11H,7-8H2,1-2H3;1H |
InChI Key |
LNGCCTXAHOBWIH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=N1)CNCC2=CC=NN2C.Cl |
Origin of Product |
United States |
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